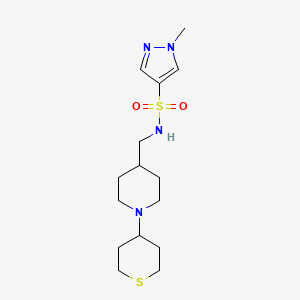

1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

1-Methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with a molecular formula of C15H26N4O2S2 This compound is characterized by its unique structure, which includes a pyrazole ring, a thiopyran ring, and a sulfonamide group

Properties

IUPAC Name |

1-methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O2S2/c1-18-12-15(11-16-18)23(20,21)17-10-13-2-6-19(7-3-13)14-4-8-22-9-5-14/h11-14,17H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVYKJQCAOGEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiopyran ring followed by the introduction of the piperidine and pyrazole moieties. One common synthetic route involves the reaction of tetrahydro-2H-thiopyran-4-yl with appropriate reagents to form the piperidine derivative, which is then further reacted with pyrazole and sulfonamide groups under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process would be optimized for efficiency and yield, ensuring that the final product meets the required purity standards. Advanced purification techniques, such as chromatography, may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of reduced derivatives of the compound.

Substitution: Introduction of various functional groups leading to derivatives with different properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds that share functional groups or structural motifs. Some similar compounds include:

4-Methyl-N-tetrahydro-1λ(4)-thiopyran-1(2H)-ylidenebenzenesulfonamide

2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

4-Aminotetrahydro-2H-pyran-4-yl acetic acid

These compounds may have similar reactivity and applications but differ in their specific structures and properties.

Biological Activity

1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

- Pyrazole ring : Known for diverse biological activities.

- Piperidine moiety : Enhances interaction with biological targets.

- Sulfonamide group : Imparts antibacterial properties.

Molecular Formula

Molecular Weight

Approximately 323.5 g/mol.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

1. Antimicrobial Activity

Pyrazole compounds have been shown to possess significant antimicrobial properties. For instance, studies highlight that certain derivatives demonstrate effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

The compound may exhibit anti-inflammatory activity by modulating cytokine production. In vitro studies have shown that related pyrazole derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial mediators in inflammatory responses .

3. Anticancer Potential

Preliminary studies suggest that the compound may interact with cellular pathways involved in cancer progression. Pyrazole derivatives have been reported to inhibit specific enzymes associated with tumor growth, indicating a potential role in cancer therapy .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : Targeting specific enzymes linked to inflammation and cancer.

- Receptor Modulation : Interacting with receptor sites to alter signaling pathways.

Case Studies and Research Findings

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide?

Methodological Answer: Synthesis optimization requires attention to:

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing pyridinyl or piperidinyl groups, as demonstrated in analogous sulfonamide derivatives .

- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) and Pd(PPh₃)₄ catalysts improve reaction efficiency .

- Purification : Reverse-phase HPLC or column chromatography ensures ≥98% purity, as seen in structurally related compounds .

- Yield Improvement : Adjust stoichiometry (e.g., 1.2 equivalents of amine) to address low yields (e.g., 6% in some cases) .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Validation involves:

- Multinuclear NMR : Compare experimental ¹H/¹³C NMR shifts with theoretical predictions (e.g., δ 2.1–3.5 ppm for piperidinyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., ±0.3% deviation) .

- HPLC Purity : Use C18 columns with UV detection (λ = 254 nm) to verify ≥99% purity .

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

- Polar Solvents : DMSO or methanol for initial solubility screening (e.g., 10 mM stock solutions) .

- Stability in Aqueous Buffers : Test pH-dependent stability (pH 3–9) using phosphate-buffered saline (PBS) with LC-MS monitoring .

- Long-Term Storage : Lyophilize and store at –20°C under inert gas (N₂/Ar) to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer: SAR strategies include:

- Core Modifications : Replace tetrahydro-2H-thiopyran with tetrahydro-4-methyl-2-phenyl-2H-pyran to assess ring size/rigidity effects .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., –CF₃) to the pyrazole ring to modulate binding affinity .

- Biological Assays : Pair synthetic analogs with in vitro kinase inhibition or receptor-binding assays to quantify activity trends .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. How should researchers resolve contradictory data in reaction yields or biological activity?

Methodological Answer:

- Reaction Replication : Standardize conditions (e.g., degassing solvents to prevent Pd catalyst poisoning) .

- Byproduct Analysis : Identify impurities via LC-MS/MS and adjust purification protocols (e.g., gradient elution) .

- Biological Replicates : Use ≥3 independent assays with internal controls (e.g., staurosporine for kinase inhibition) .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 1-methylpyrazole-4-carboxaldehyde derivatives) to identify trends .

Q. What experimental approaches are recommended for studying metabolic pathways?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor metabolites via UPLC-QTOF .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic cleavage sites .

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interactions .

Key Methodological Insights

- Synthetic Challenges : Low yields in coupling steps (e.g., 6–24% in ) necessitate iterative optimization of temperature and catalyst loading .

- Biological Relevance : Prioritize analogs with substituents known to enhance bioavailability (e.g., –SO₂NH groups for membrane permeability) .

- Theoretical Frameworks : Link SAR studies to computational models of receptor binding pockets to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.